Cas no 1503769-52-5 (2-amino-2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-ol)

2-amino-2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-ol
- 2-amino-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol
- EN300-1796927
- 1503769-52-5
-
- Inchi: 1S/C8H15N3O/c1-6(2)11-8(3-4-10-11)7(9)5-12/h3-4,6-7,12H,5,9H2,1-2H3
- InChI Key: LATVUANEQDGDOQ-UHFFFAOYSA-N
- SMILES: OCC(C1=CC=NN1C(C)C)N
Computed Properties
- Exact Mass: 169.121512110g/mol
- Monoisotopic Mass: 169.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.1Ų
- XLogP3: -0.8
2-amino-2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1796927-0.05g |
2-amino-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol |
1503769-52-5 | 0.05g |
$1020.0 | 2023-09-19 | ||
Enamine | EN300-1796927-0.5g |
2-amino-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol |
1503769-52-5 | 0.5g |
$1165.0 | 2023-09-19 | ||
Enamine | EN300-1796927-10g |
2-amino-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol |
1503769-52-5 | 10g |
$5221.0 | 2023-09-19 | ||
Enamine | EN300-1796927-0.25g |
2-amino-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol |
1503769-52-5 | 0.25g |
$1117.0 | 2023-09-19 | ||
Enamine | EN300-1796927-0.1g |
2-amino-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol |
1503769-52-5 | 0.1g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1796927-2.5g |
2-amino-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol |
1503769-52-5 | 2.5g |
$2379.0 | 2023-09-19 | ||
Enamine | EN300-1796927-10.0g |
2-amino-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol |
1503769-52-5 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1796927-1g |
2-amino-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol |
1503769-52-5 | 1g |
$1214.0 | 2023-09-19 | ||
Enamine | EN300-1796927-1.0g |
2-amino-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol |
1503769-52-5 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1796927-5.0g |
2-amino-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol |
1503769-52-5 | 5g |
$3520.0 | 2023-06-03 |
2-amino-2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-ol Related Literature
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
Additional information on 2-amino-2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-ol
Research Brief on 2-amino-2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-ol (CAS: 1503769-52-5)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of small-molecule compounds with potential therapeutic applications. Among these, 2-amino-2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-ol (CAS: 1503769-52-5) has emerged as a compound of interest due to its unique structural properties and biological activity. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential applications in drug discovery.
The compound, 2-amino-2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-ol, is a pyrazole derivative characterized by the presence of an amino alcohol functional group. Its molecular structure suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry. Recent studies have explored its synthesis via multi-step organic reactions, with a focus on optimizing yield and purity. The compound's stability under physiological conditions has also been a subject of interest, as it influences its pharmacokinetic properties.
In vitro studies have demonstrated that 2-amino-2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-ol exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. For instance, preliminary data suggest that it may act as a modulator of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. However, further validation is required to confirm its selectivity and potency. Additionally, molecular docking simulations have provided insights into its binding interactions with target proteins, highlighting potential sites for structural optimization.
Beyond its enzymatic inhibition, recent research has explored the compound's potential as a scaffold for the development of novel therapeutics. Its pyrazole core is known to be a privileged structure in drug design, often associated with diverse biological activities. Modifications to the amino alcohol side chain have been proposed to enhance its bioavailability and target affinity. Computational studies have supported these efforts by predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are critical for advancing the compound to preclinical stages.
Despite these promising findings, challenges remain in the development of 2-amino-2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-ol as a therapeutic agent. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Collaborative efforts between academic and industrial researchers are essential to accelerate the translation of these discoveries into viable drug candidates.
In conclusion, 2-amino-2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-ol (CAS: 1503769-52-5) represents a promising lead compound in medicinal chemistry. Its unique structural features and preliminary biological activity warrant further investigation to unlock its full therapeutic potential. Future research should focus on optimizing its pharmacological profile and exploring its applications in treating specific diseases, such as inflammation or metabolic disorders.
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